molecular formula C17H17NOS3 B11655212 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11655212
M. Wt: 347.5 g/mol
InChI Key: MVIQFGRQTOXVLT-UHFFFAOYSA-N
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Description

5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that belongs to the class of dithioloquinoline derivatives

Preparation Methods

The synthesis of 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as a protein kinase inhibitor, which could be useful in the treatment of cancer and other diseases. In materials science, its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can interfere with various cellular pathways, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione include other dithioloquinoline derivatives, such as 4,4-dimethyl-4,5-dihydro-1,2-dithiolo-[3,4-c]quinoline-1-thione. These compounds share similar structural features but may differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Biological Activity

The compound 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a member of the quinoline family known for its diverse biological activities. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H17N2S2\text{C}_{15}\text{H}_{17}\text{N}_2\text{S}_2

This structure features a quinoline core with a dithiolo moiety and a cyclopropylcarbonyl substituent that may influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains and fungi. Specifically:

  • Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
  • Case Study : A study demonstrated that certain quinoline derivatives had minimum inhibitory concentrations (MICs) in the micromolar range against Staphylococcus aureus and Escherichia coli .

Antimalarial Activity

Quinoline derivatives are historically significant in the treatment of malaria. The compound under review may possess similar antimalarial properties:

  • In vitro Studies : Research has shown that quinoline analogs can inhibit Plasmodium falciparum, the causative agent of malaria. The introduction of specific substituents has been correlated with enhanced potency against chloroquine-resistant strains .
  • Data Table : Below is a summary of antimalarial activity data for related compounds.
Compound NameMIC (µM)StrainReference
Compound A0.5NF54 (CQ-sensitive)
Compound B0.8K1 (CQ-resistant)
5-(cyclopropylcarbonyl)-...TBDTBDTBD

Cytotoxicity and Safety Profile

Understanding the safety profile is crucial for any potential therapeutic use:

  • Cytotoxicity Tests : Initial cytotoxicity screenings indicate that many quinoline derivatives exhibit low toxicity against human cell lines at therapeutic concentrations .
  • Safety Data : According to safety data sheets, compounds in this class may cause irritation but do not show significant mutagenic or carcinogenic effects .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural components. Key observations include:

  • Substituent Effects : The presence of bulky groups like cyclopropylcarbonyl can enhance lipophilicity and improve membrane permeability.
  • Dithiolo Moiety : This feature may contribute to electron transfer processes essential for biological activity.

Properties

Molecular Formula

C17H17NOS3

Molecular Weight

347.5 g/mol

IUPAC Name

cyclopropyl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C17H17NOS3/c1-9-4-7-11-12(8-9)18(15(19)10-5-6-10)17(2,3)14-13(11)16(20)22-21-14/h4,7-8,10H,5-6H2,1-3H3

InChI Key

MVIQFGRQTOXVLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4CC4)(C)C)SSC3=S

Origin of Product

United States

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